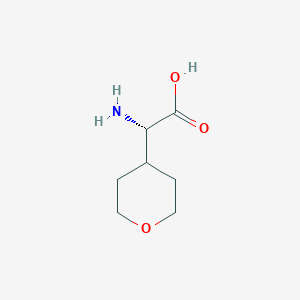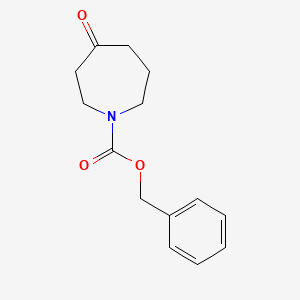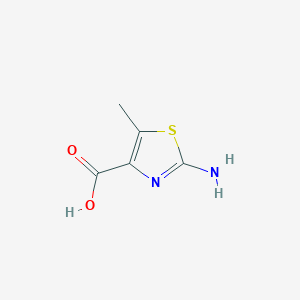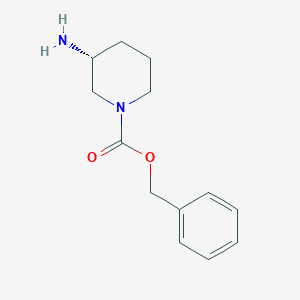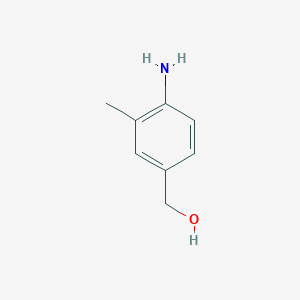
Chlorhydrate d'acide 4-aminométhylphénylboronique
Vue d'ensemble
Description
4-Aminomethylphenylboronic acid hydrochloride: is a boronic acid derivative with the molecular formula C7H11BClNO2 and a molecular weight of 187.43 g/mol . This compound is characterized by the presence of an aminomethyl group attached to the phenyl ring, which is further bonded to a boronic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it a valuable reagent in various chemical and biological applications.
Applications De Recherche Scientifique
Chemistry: 4-Aminomethylphenylboronic acid hydrochloride is widely used in organic synthesis as a building block for the preparation of complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Biology: In biological research, this compound is used to develop boron-containing drugs and probes. It can interact with biomolecules like sugars and nucleotides, making it useful in studying carbohydrate recognition and enzyme inhibition .
Medicine: It is explored for its role in boron neutron capture therapy (BNCT) for cancer treatment .
Industry: In industrial applications, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. It is also employed in the development of sensors and catalysts .
Mécanisme D'action
Target of Action
4-Aminomethylphenylboronic acid hydrochloride is a versatile compound with a variety of applications. It has been used in the preparation of modified reduced graphene composite materials . These materials are often used as sugar sensors to detect analytes in fruit juice . The compound also plays a role in the modification of carbon electrodes, which are used for the detection of NADH and H2O2 .
Mode of Action
Its boronic acid moiety is known to form reversible covalent bonds with diols, a property that is often exploited in the design of sensors . This suggests that the compound may interact with its targets through the formation of boronate esters.
Biochemical Pathways
Given its use in sensor technology, it is likely that it interacts with biochemical pathways involving the analytes it is designed to detect, such as glucose or other sugars in the case of sugar sensors .
Result of Action
The result of the action of 4-Aminomethylphenylboronic acid hydrochloride is largely dependent on its application. In the context of sensor technology, the compound’s interaction with its target analyte results in a detectable signal, allowing for the quantification of the analyte in a given sample .
Action Environment
The action of 4-Aminomethylphenylboronic acid hydrochloride can be influenced by various environmental factors. As mentioned earlier, the compound is sensitive to light, oxygen, and temperature . Therefore, these factors must be carefully controlled to ensure the compound’s stability and efficacy. Additionally, the pH of the environment could potentially affect the formation of boronate esters, thereby influencing the compound’s interaction with its targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminomethylphenylboronic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-bromomethylphenylboronic acid.
Amination Reaction: The bromomethyl group is converted to an aminomethyl group through a nucleophilic substitution reaction using ammonia or an amine source.
Hydrochloride Formation: The resulting 4-Aminomethylphenylboronic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of 4-Aminomethylphenylboronic acid hydrochloride may involve optimized reaction conditions, such as:
Catalysts: Use of palladium or other transition metal catalysts to enhance reaction efficiency.
Solvents: Selection of appropriate solvents like methanol or dimethyl sulfoxide (DMSO) to improve solubility and reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Aminomethylphenylboronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Primary amines.
Substitution: Various substituted aminomethylphenylboronic acid derivatives.
Comparaison Avec Des Composés Similaires
- 4-Aminophenylboronic acid hydrochloride
- 3-Aminomethylphenylboronic acid hydrochloride
- 4-(Hydroxymethyl)phenylboronic acid
- 4-(Bromomethyl)phenylboronic acid
Comparison:
- 4-Aminophenylboronic acid hydrochloride: Lacks the aminomethyl group, making it less versatile in certain synthetic applications.
- 3-Aminomethylphenylboronic acid hydrochloride: The position of the aminomethyl group differs, affecting its reactivity and binding properties.
- 4-(Hydroxymethyl)phenylboronic acid: Contains a hydroxymethyl group instead of an aminomethyl group, altering its chemical behavior.
- 4-(Bromomethyl)phenylboronic acid: The bromomethyl group can be converted to various functional groups, but it lacks the direct aminomethyl functionality .
4-Aminomethylphenylboronic acid hydrochloride stands out due to its unique combination of an aminomethyl group and a boronic acid moiety, providing a versatile platform for diverse chemical and biological applications.
Propriétés
IUPAC Name |
[4-(aminomethyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4,10-11H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZNRXFJHYNUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370202 | |
| Record name | 4-Aminomethylphenylboronic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75705-21-4 | |
| Record name | 4-Aminomethylphenylboronic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(aminomethyl)benzeneboronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2'-Bipyridin]-4-amine](/img/structure/B1270683.png)
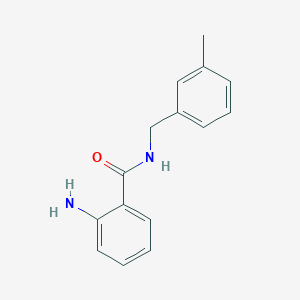
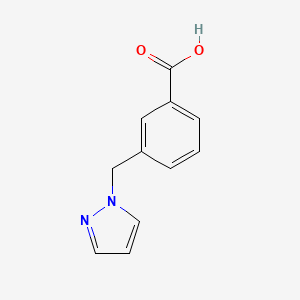

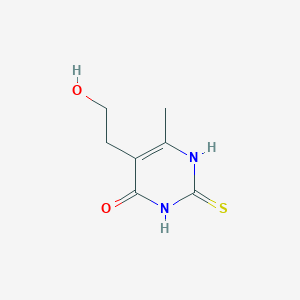
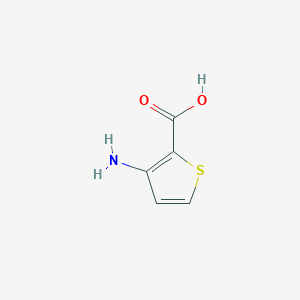

![[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B1270717.png)
